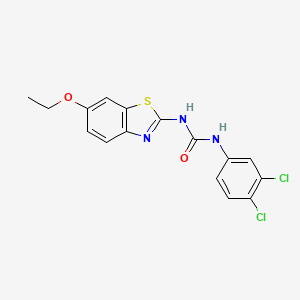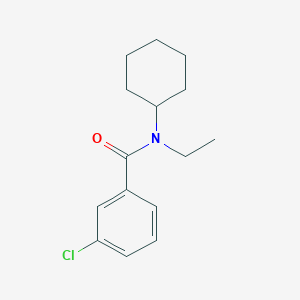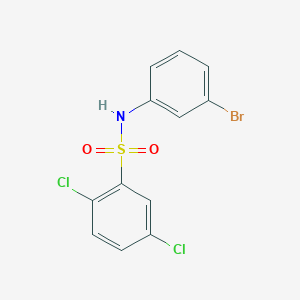
N-(3-bromophenyl)-2,5-dichlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2,5-dichlorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromophenyl group and dichlorobenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,5-dichlorobenzenesulfonamide typically involves the reaction of 3-bromophenylamine with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The sulfonamide group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, room temperature to reflux conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-2,5-dichlorobenzenesulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: The compound has potential applications in biological studies due to its sulfonamide moiety, which is known for its antibacterial properties. It can be used in the development of new antibacterial agents.
Medicine: In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Sulfonamides are known for their therapeutic properties, and this compound could be investigated for its efficacy against various diseases.
Industry: The compound can be used in the development of new materials, including polymers and coatings. Its unique chemical structure allows for modifications that can enhance the properties of industrial products.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2,5-dichlorobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromophenyl and dichlorobenzenesulfonamide moieties contribute to the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- N-(3-fluorophenyl)-2,5-dichlorobenzenesulfonamide
- N-(3-chlorophenyl)-2,5-dichlorobenzenesulfonamide
- N-(3-methylphenyl)-2,5-dichlorobenzenesulfonamide
Comparison:
- N-(3-fluorophenyl)-2,5-dichlorobenzenesulfonamide: Similar in structure but with a fluorine atom instead of bromine. Fluorine can enhance the compound’s stability and lipophilicity.
- N-(3-chlorophenyl)-2,5-dichlorobenzenesulfonamide: Contains a chlorine atom instead of bromine. Chlorine is less reactive than bromine, which may affect the compound’s reactivity and biological activity.
- N-(3-methylphenyl)-2,5-dichlorobenzenesulfonamide: Contains a methyl group instead of bromine. The methyl group can influence the compound’s hydrophobicity and steric properties.
Uniqueness: N-(3-bromophenyl)-2,5-dichlorobenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s biological activity. The combination of bromophenyl and dichlorobenzenesulfonamide moieties provides a versatile platform for further modifications and applications.
Properties
Molecular Formula |
C12H8BrCl2NO2S |
|---|---|
Molecular Weight |
381.1 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrCl2NO2S/c13-8-2-1-3-10(6-8)16-19(17,18)12-7-9(14)4-5-11(12)15/h1-7,16H |
InChI Key |
YWEFFZOTNJNZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11177742.png)
![4-(4-chloro-2-methylphenoxy)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11177749.png)
![2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11177754.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B11177756.png)

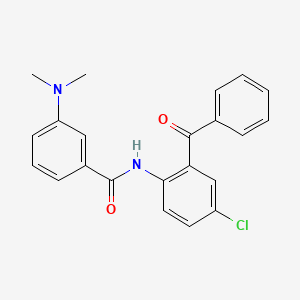
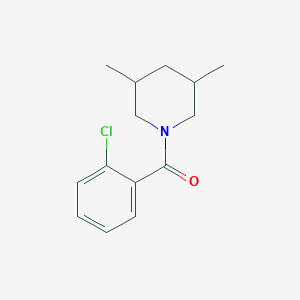
![N,N'-bis(3,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11177780.png)
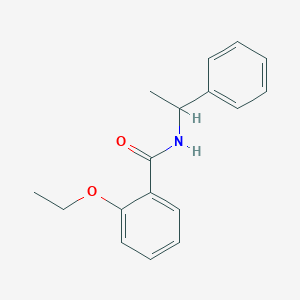
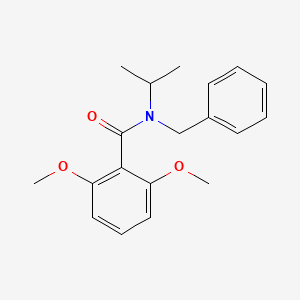
![3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11177793.png)
![N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B11177800.png)
